2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole
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Overview
Description
2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol . This compound features a unique bicyclic structure that includes a diazabicyclooctane ring fused with a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole typically involves the reaction of a diazabicyclooctane derivative with a thiazole precursor. One common method includes the use of substituted-amidine derivatives of diazabicyclooctane, which are reacted with thiazole compounds under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated thiazole compounds .
Scientific Research Applications
2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole involves its interaction with molecular targets such as enzymes. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics and thereby enhancing their efficacy . The compound’s unique bicyclic structure allows it to fit into the enzyme’s active site, blocking its activity and rendering the bacteria susceptible to the antibiotic .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the thiazole ring.
3,6-Diazabicyclo[3.2.1]octane: This compound is a precursor in the synthesis of 2-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)thiazole and is known for its enzyme inhibition properties.
Uniqueness
This compound is unique due to its combined bicyclic and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-(3,6-diazabicyclo[3.2.1]octan-3-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-14-10(11-1)7-13-5-8-3-9(6-13)12-4-8/h1-2,8-9,12H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWQLXBOMMRODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN(C2)CC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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